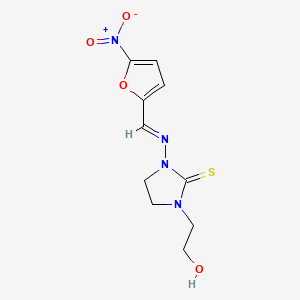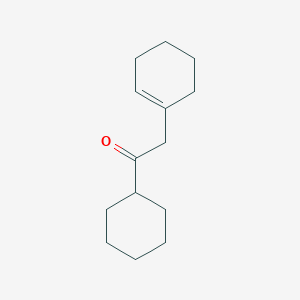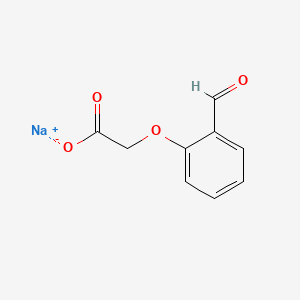
Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt is a chemical compound that features a benzaldehyde moiety substituted with a carboxy-methoxy group, which is further neutralized with a sodium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt typically involves the reaction of benzaldehyde with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with sodium hydroxide to yield the sodium salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as crystallization or filtration to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used but often result in substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt involves its interaction with various molecular targets. The carboxy-methoxy group can participate in hydrogen bonding and electrostatic interactions, while the benzaldehyde moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: Lacks the carboxy-methoxy group and sodium ion, making it less soluble in water.
Sodium benzoate: Contains a benzoate group instead of a benzaldehyde moiety, leading to different reactivity.
Carboxymethyl cellulose: A polymeric derivative with carboxymethyl groups, used in different applications.
Uniqueness
Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt is unique due to its combination of a benzaldehyde moiety with a carboxy-methoxy group and sodium ion. This structure imparts specific solubility, reactivity, and biological activity that distinguish it from other similar compounds.
Propiedades
Número CAS |
64038-41-1 |
|---|---|
Fórmula molecular |
C9H7NaO4 |
Peso molecular |
202.14 g/mol |
Nombre IUPAC |
sodium;2-(2-formylphenoxy)acetate |
InChI |
InChI=1S/C9H8O4.Na/c10-5-7-3-1-2-4-8(7)13-6-9(11)12;/h1-5H,6H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
CZYOIXWXYGXNKZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C=O)OCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)
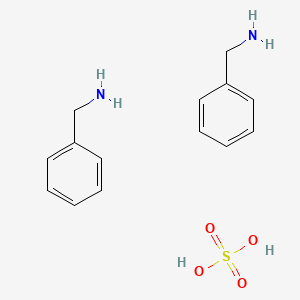
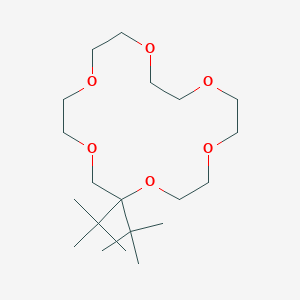
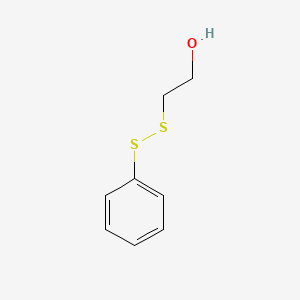
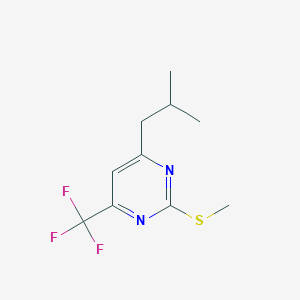
![1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene](/img/structure/B14509516.png)

